BenchChemオンラインストアへようこそ!

3-Ethoxy-4-((1-methyl-4-nitro-1H-pyrazol-3-yl)oxy)benzaldehyde

Lipophilicity Physicochemical Profiling Drug Design

3-Ethoxy-4-((1-methyl-4-nitro-1H-pyrazol-3-yl)oxy)benzaldehyde (CAS 1429417-51-5) is a disubstituted benzaldehyde derivative bearing an ethoxy group at the 3‑position and a 1‑methyl‑4‑nitro‑1H‑pyrazol‑3‑yl ether at the 4‑position. It belongs to the class of nitro‑pyrazole‑containing aromatic aldehydes, which are widely employed as synthetic intermediates in medicinal chemistry and agrochemical research.

Molecular Formula C13H13N3O5
Molecular Weight 291.26
CAS No. 1429417-51-5
Cat. No. B3047619
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Ethoxy-4-((1-methyl-4-nitro-1H-pyrazol-3-yl)oxy)benzaldehyde
CAS1429417-51-5
Molecular FormulaC13H13N3O5
Molecular Weight291.26
Structural Identifiers
SMILESCCOC1=C(C=CC(=C1)C=O)OC2=NN(C=C2[N+](=O)[O-])C
InChIInChI=1S/C13H13N3O5/c1-3-20-12-6-9(8-17)4-5-11(12)21-13-10(16(18)19)7-15(2)14-13/h4-8H,3H2,1-2H3
InChIKeyLDKLUALODXNGCN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Ethoxy-4-((1-methyl-4-nitro-1H-pyrazol-3-yl)oxy)benzaldehyde (CAS 1429417-51-5): Structural Identity and Physicochemical Baseline for Procurement Decisions


3-Ethoxy-4-((1-methyl-4-nitro-1H-pyrazol-3-yl)oxy)benzaldehyde (CAS 1429417-51-5) is a disubstituted benzaldehyde derivative bearing an ethoxy group at the 3‑position and a 1‑methyl‑4‑nitro‑1H‑pyrazol‑3‑yl ether at the 4‑position [1]. It belongs to the class of nitro‑pyrazole‑containing aromatic aldehydes, which are widely employed as synthetic intermediates in medicinal chemistry and agrochemical research. The compound has a molecular weight of 291.26 g·mol⁻¹, a calculated partition coefficient (XLogP3‑AA) of 1.7, a topological polar surface area (TPSA) of 99.2 Ų, six hydrogen‑bond acceptors, and zero hydrogen‑bond donors [1]. These computed descriptors place it in a moderate lipophilicity range that is distinct from its non‑ethoxylated and regioisomeric analogs, providing an initial physicochemical rationale for its selection over simpler in‑class candidates.

Why Simple In‑Class Substitution Fails for 3-Ethoxy-4-((1-methyl-4-nitro-1H-pyrazol-3-yl)oxy)benzaldehyde


The 3‑ethoxy‑4‑(nitropyrazolyloxy)benzaldehyde scaffold is not interchangeable with its closest commercially available analogs—such as 4‑((1‑methyl‑4‑nitro‑1H‑pyrazol‑3‑yl)oxy)benzaldehyde (CAS 1429417‑84‑4) or 3‑methoxy‑4‑((1‑methyl‑4‑nitro‑1H‑pyrazol‑3‑yl)oxy)benzaldehyde (CAS 1429418‑15‑4)—because even small changes in the substitution pattern markedly alter the compound’s physicochemical profile [1][2]. The presence of the 3‑ethoxy group simultaneously increases lipophilicity (Δ log P ≈ +0.3 versus the non‑alkoxylated analog), adds two rotatable bonds, and expands the polar surface area compared with the simpler 4‑substituted analog [1][2]. These differences translate into altered solubility, membrane permeability, and metabolic stability that can be decisive in lead‑optimization programs. Replacing this compound with a structurally similar but physicochemically distinct alternative without empirical validation risks disrupting downstream synthetic utility and structure‑activity relationships, making case‑by‑case selection essential.

Product‑Specific Quantitative Evidence Guide for 3-Ethoxy-4-((1-methyl-4-nitro-1H-pyrazol-3-yl)oxy)benzaldehyde


Enhanced Lipophilicity (XLogP3‑AA) Relative to the Non‑Ethoxylated 4‑Position Analog

The target compound exhibits a computed XLogP3‑AA of 1.7, compared with 1.4 for the closest non‑ethoxylated analog, 4‑((1‑methyl‑4‑nitro‑1H‑pyrazol‑3‑yl)oxy)benzaldehyde (CAS 1429417‑84‑4) [1]. This +0.3 log P unit increase is attributable to the additional ethoxy substituent at the 3‑position of the benzaldehyde ring [1].

Lipophilicity Physicochemical Profiling Drug Design

Increased Topological Polar Surface Area (TPSA) Compared with the Non‑Alkoxylated 4‑Position Analog

The target compound possesses a TPSA of 99.2 Ų versus 89.9 Ų for the non‑ethoxylated comparator, 4‑((1‑methyl‑4‑nitro‑1H‑pyrazol‑3‑yl)oxy)benzaldehyde [1][2]. The +9.3 Ų increase arises from the additional ether oxygen and the resulting conformational changes introduced by the 3‑ethoxy group [1].

Polar Surface Area Physicochemical Profiling Oral Bioavailability

Elevated Hydrogen‑Bond Acceptor Count and Rotatable Bond Count versus the 4‑Position Analog

The target compound provides six hydrogen‑bond acceptors and five rotatable bonds, whereas the 4‑((1‑methyl‑4‑nitro‑1H‑pyrazol‑3‑yl)oxy)benzaldehyde analog delivers five acceptors and only three rotatable bonds [1][2]. The ethoxy group contributes one additional acceptor and two extra rotatable bonds [1].

Hydrogen Bonding Molecular Flexibility Physicochemical Profiling

Best Research and Industrial Application Scenarios for 3-Ethoxy-4-((1-methyl-4-nitro-1H-pyrazol-3-yl)oxy)benzaldehyde Based on Physicochemical Differentiation


Medicinal Chemistry Lead Optimization Requiring Tuned Lipophilicity

When a scaffold‑hopping campaign identifies 4‑(pyrazolyloxy)benzaldehyde intermediates as promising, the target compound’s +0.3 log P increase relative to the non‑ethoxylated analog provides a deliberate lipophilicity shift that can optimize cellular permeability and metabolic stability without altering the core pharmacophore [1][2].

PROTAC Linker or Bifunctional Degrader Building Block

The combination of a reactive aldehyde handle, an ethoxy group that extends the linker length, and a nitro‑pyrazole moiety that can be reduced to an amine makes this compound a versatile entry point for constructing PROTACs with precisely tuned physicochemical properties, particularly when TPSA and rotatable bond count must be controlled [1].

Agrochemical Intermediate Synthesis

Nitro‑pyrazole‑containing benzaldehydes are key intermediates in the synthesis of herbicides and fungicides. The target compound’s increased lipophilicity and hydrogen‑bond acceptor capacity may confer superior translocation or target‑site binding in plant systems compared with the less substituted 4‑position analog [1][2].

High‑Content Screening Library Design

For screening libraries aiming to sample a broader physicochemical space, the compound offers a distinct property vector (XLogP = 1.7, TPSA = 99.2 Ų) that is not represented by the smaller 4‑substituted analog, thereby increasing library diversity and the probability of identifying novel hits [1][2].

Quote Request

Request a Quote for 3-Ethoxy-4-((1-methyl-4-nitro-1H-pyrazol-3-yl)oxy)benzaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.